molecular formula C7H11ClN4O B13074562 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No.: B13074562
M. Wt: 202.64 g/mol
InChI Key: YKHDVLKZGNSOBD-UHFFFAOYSA-N
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Description

2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a pyrazole-based acetamide derivative characterized by a 3-amino-4-chloro-substituted pyrazole ring linked to an N,N-dimethylacetamide group. Its molecular formula is C₇H₁₀ClN₅O, with a molecular weight of 215.66 g/mol (calculated). This compound is of interest in pharmaceutical and agrochemical research due to the pyrazole moiety’s versatility in bioactivity modulation. Pyrazole derivatives are known for their roles as kinase inhibitors, antimicrobial agents, and intermediates in synthetic chemistry .

Properties

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64 g/mol

IUPAC Name

2-(3-amino-4-chloropyrazol-1-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C7H11ClN4O/c1-11(2)6(13)4-12-3-5(8)7(9)10-12/h3H,4H2,1-2H3,(H2,9,10)

InChI Key

YKHDVLKZGNSOBD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C=C(C(=N1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 3-amino-4-chloropyrazole with N,N-dimethylacetamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide with analogous pyrazole-acetamide derivatives, focusing on structural variations, physicochemical properties, and synthesis yields.

Table 1: Structural and Functional Group Comparison

Compound Name Pyrazole Substituents Acetamide Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 3-Amino-4-chloro N,N-dimethyl C₇H₁₀ClN₅O 215.66
2-(4-Amino-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide 4-Amino N-(3-chlorophenyl) C₁₁H₁₁ClN₄O 250.68
2-Chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide 1-Ethyl-3-methyl, 4-chloro N-H (unsubstituted) C₈H₁₂ClN₃O 201.65
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxamide 4-Cyano-5-chloro, 1-phenyl Carboxamide (phenyl) C₂₁H₁₅ClN₆O 402.83
N-(1,3-Dimethyl-1H-pyrazol-4-yl)methyl-2,2-diphenylacetamide 1,3-Dimethyl N-(2,2-diphenyl) C₂₁H₂₂N₄O 346.43

Key Observations:

Synthesis Yields :

  • Yields for pyrazole-acetamide derivatives range from 62% to 71% when using EDCI/HOBt coupling in DMF . The target compound’s synthesis would likely follow similar efficiency.

Thermal Stability: Pyrazole derivatives with electron-withdrawing groups (e.g., cyano, chloro) exhibit higher melting points. For example, compound 3b in (4-chloro, 4-cyano) has a melting point of 171–172°C, while the target compound’s melting point is unreported but expected to be lower due to the amino group’s electron-donating nature.

Biological Activity

2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide (CAS No. 1339830-41-9) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.

The molecular formula of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide is C8_8H13_{13}ClN4_4O, with a molecular weight of 216.67 g/mol. Its structure includes a pyrazole ring, which is known for conferring diverse biological activities to its derivatives.

Biological Activities

Research indicates that pyrazole derivatives, including 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Pyrazole compounds have shown effectiveness against various pathogens. Studies suggest that modifications in the pyrazole structure can enhance antimicrobial potency.
  • Anti-inflammatory Properties : Similar to other pyrazole derivatives like celecoxib, this compound may exhibit anti-inflammatory effects, potentially through inhibition of cyclooxygenase enzymes.
  • Anticancer Potential : Some research has indicated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This activity is often linked to their ability to interfere with specific signaling pathways involved in cell proliferation.
  • Neuroprotective Effects : Emerging studies suggest that certain pyrazole derivatives may provide neuroprotection by modulating neurotransmitter levels and reducing oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveModulation of neurotransmitter levels

Case Study: Anticancer Activity

A study published in PubMed highlighted the anticancer potential of pyrazole derivatives, including this compound. The research demonstrated that treatment with 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide resulted in significant cell death in various cancer cell lines through apoptosis pathways. The study emphasized the importance of structural modifications in enhancing the efficacy of these compounds against cancer cells .

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, revealing that this compound could significantly reduce inflammation markers in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and mediators .

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide. Toxicological assessments are necessary to determine its safety for potential therapeutic use. Preliminary studies indicate that similar compounds exhibit varying degrees of toxicity depending on their chemical structure and dosage.

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